molecular formula C11H10O4 B8757290 Ethyl 4-hydroxybenzofuran-6-carboxylate

Ethyl 4-hydroxybenzofuran-6-carboxylate

Cat. No.: B8757290
M. Wt: 206.19 g/mol
InChI Key: XKUVIEFJHIXZRX-UHFFFAOYSA-N
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Description

Ethyl 4-hydroxybenzofuran-6-carboxylate is a useful research compound. Its molecular formula is C11H10O4 and its molecular weight is 206.19 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H10O4

Molecular Weight

206.19 g/mol

IUPAC Name

ethyl 4-hydroxy-1-benzofuran-6-carboxylate

InChI

InChI=1S/C11H10O4/c1-2-14-11(13)7-5-9(12)8-3-4-15-10(8)6-7/h3-6,12H,2H2,1H3

InChI Key

XKUVIEFJHIXZRX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C2C=COC2=C1)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of the compound obtained in the above (1) (24.7 g) in ethanol (150 mL) was added potassium carbonate (42.0 g), and the mixture was heated to reflux for 30 minutes. The reaction mixture was ice-cooled, and then acidified by 10% hydrochloric acid, and then extracted with ethyl acetate. The organic layer was washed with saturated saline, dried over sodium sulfate, and then concentrated under reduced pressure. The resulting residue was triturated with n-hexane-dichloromethane (5:1) to give ethyl 4-hydroxy-1-benzofuran-6-carboxylate [REx(7-1)] (19.6 g) as a pale yellow powder.
Name
Quantity
24.7 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
42 g
Type
reactant
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

t-Butoxide (1.7 g, 15 mmol) was added to a solution of 2-furaldehyde (2.5 mL, 30.2 mmol) and diethyl succinate (3.2 mL, 19 mmol) in t-butanol (20 mL). The mixture was refluxed for 2 hr, cooled to room temperature and acidified with aqueous HCl (20% v/v) to pH˜2. The mixture was diluted with 5% HCl (100 mL) and extracted with EtOAc (2×100 mL). The organic layers were then extracted with 10% aqueous solution of Na2CO3 (2×100 mL). The aqueous solution was washed with EtOAc and then acidified with 20% HCl to pH˜2. The aqueous layer was finally extracted with EtOAc (3×100 mL), dried over MgSO4 and concentrated to give a brown oil. The crude product was dissolved in Ac2O (10 mL) and added NaOAc (1.6 g, 19 mmol). The mixture was heated to reflux for 5 hr, cooled to room temperature and concentrated. The residue was taken into 1/2 saturated Na2CO3, extracted with EtOAc (2×150 mL), dried over MgSO4 and concentrated to give a brown color solid. The solid was then dissolved in EtOH (10 mL). To the solution was added K2CO3 (2.5 g, 18 mmol). The resulting reaction mixture was heated to reflux overnight and the solvent was removed in vacuo. The brown residue was then treated with H2O (50 mL) and acidified with 6N HCl to pH 6. The solution was then extracted with EtOAc (2×50 mL), and combined organic layers were dried over MgSO4 and concentrated. The crude material was purified by flash column chromatography to give a yellow color solid (532 mg, 9% yield). 1H NMR (400 MHz, CDCl3) δ 7.83 (s, 1 H) 7.68 (d, J=2.02 Hz, 1 H) 7.51 (s, 1 H) 6.92-7.00 (m, 1 H) 4.42 (q, J=7.24 Hz, 2 H) 1.42 (t, J=7.20 Hz, 3 H).
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
1.7 g
Type
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Reaction Step Three
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2.5 mL
Type
reactant
Reaction Step Three
Quantity
3.2 mL
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Three
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
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Reaction Step Four
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Quantity
10 mL
Type
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Reaction Step Four
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Quantity
1.6 g
Type
reactant
Reaction Step Five
Name
Quantity
2.5 g
Type
reactant
Reaction Step Six
Name
Quantity
100 mL
Type
solvent
Reaction Step Seven
Name
Yield
9%

Synthesis routes and methods III

Procedure details

t-Butoxide (1.7 g, 15 mmol) was added to a solution of 2-furaldehyde (2.5 mL, 30.2 mmol) and diethyl succinate (3.2 mL, 19 mmol) in t-butanol (20 mL). The mixture was refluxed for 2 hr, cooled to room temperature and acidified with aqueous HCl (20% v/v) to Ph ˜2. The mixture was diluted with 5% HCl (100 mL) and extracted with EtOAc (2×100 mL). The organic layers were then extracted with 10% aqueous solution of Na2CO3 (2×100 mL). The aqueous solution was washed with EtOAc and then acidified with 20% HCl to Ph ˜2. The aqueous layer was finally extracted with EtOAc (3×100 mL), dried over MgSO4 and concentrated to give a brown oil. The crude product was dissolved in Ac2O (10 mL) and added NaOAc (1.6 g, 19 mmol). The mixture was heated to reflux for 5 hr, cooled to room temperature and concentrated. The residue was taken into ½ saturated Na2CO3, extracted with EtOAc (2×150 mL), dried over MgSO4 and concentrated to give a brown color solid. The solid was then dissolved in EtOH (10 mL). To the solution was added K2CO3 (2.5 g, 18 mmol). The resulting reaction mixture was heated to reflux overnight and the solvent was removed in vacuo. The brown residue was then treated with H2O (50 mL) and acidified with 6N HCl to pH 6. The solution was then extracted with EtOAc (2×50 mL), and combined organic layers were dried over MgSO4 and concentrated. The crude material was purified by flash column chromatography to give a yellow color solid (532 mg, 9% yield). 1H NMR (400 MHz, CDCl3) δ 7.83 (s, 1 H) 7.68 (d, J=2.02 Hz, 1 H) 7.51 (s, 1 H) 6.92-7.00 (m, 1 H) 4.42 (q, J=7.24 Hz, 2 H) 1.42 (t, J=7.20 Hz, 3 H).
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Quantity
10 mL
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Reaction Step One
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Quantity
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1.7 g
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3.2 mL
Type
reactant
Reaction Step Three
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20 mL
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Name
Ph
Quantity
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10 mL
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Reaction Step Six
Name
Quantity
2.5 g
Type
reactant
Reaction Step Seven
Name
Quantity
100 mL
Type
solvent
Reaction Step Eight
Name
Yield
9%

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